molecular formula C13H11N3S B2925740 2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole CAS No. 300679-80-5

2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole

Cat. No.: B2925740
CAS No.: 300679-80-5
M. Wt: 241.31
InChI Key: CQOBWEXFWKFMRE-UHFFFAOYSA-N
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Description

2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole is a benzotriazole derivative of significant interest in medicinal chemistry and chemical synthesis. The benzotriazole (1H-benzo[d][1,2,3]triazole) moiety is recognized as a privileged structure in drug discovery due to its versatile biological properties and its role as a synthetic auxiliary . Researchers value this core structure for its ability to serve as a bioisosteric replacement for other triazolic systems, often modifying the pharmacokinetic profile and biological activity of lead compounds . This specific derivative, incorporating a (phenylsulfanyl)methyl side chain, is a valuable scaffold for the design and development of new pharmacologically active molecules. In biomedical research, benzotriazole-based compounds have demonstrated a wide spectrum of biological activities. A key area of investigation is their potent antimicrobial potential. Such derivatives have shown efficacy against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), with some analogues exhibiting minimum inhibitory concentration (MIC) values as low as 0.125 μg/mL, rivaling standard antibiotics like linezolid . The mechanism of action for some benzotriazole acrylonitriles has been linked to potent inhibition of tubulin polymerization, a critical target in anticancer therapy . Furthermore, the benzotriazole structure itself is extremely versatile in synthetic applications. It is frequently employed as a synthetic auxiliary and a good leaving group in various reactions, including acylations, condensations, and benzotriazolyl-alkylations, facilitating the construction of complex molecules such as peptidomimetic macrocycles . This product is intended for research purposes in these areas. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(phenylsulfanylmethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-2-6-11(7-3-1)17-10-16-14-12-8-4-5-9-13(12)15-16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOBWEXFWKFMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCN2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a phenylsulfanyl methylating agent. One common method includes the use of 1H-benzotriazole and phenylmethylsulfide under specific conditions to achieve the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl group back to a thiol.

    Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzotriazole ring.

Scientific Research Applications

2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole involves its interaction with various molecular targets. The benzotriazole ring can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The phenylsulfanyl group can undergo redox reactions, contributing to the compound’s overall activity. These interactions can affect various biochemical pathways, making the compound a versatile tool in research .

Comparison with Similar Compounds

Structural and Substituent Variations

The position and nature of substituents on the benzotriazole ring critically influence physicochemical properties and applications. Below is a comparative analysis with key derivatives:

Compound Substituent Molecular Weight (g/mol) Key Features
2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole Phenylsulfanyl methyl (N2 position) ~283.3 (estimated) Sulfur-containing group; potential antioxidant activity and moderate steric bulk
2-(2'-Hydroxyphenyl)benzotriazoles (e.g., CAS 70321-86-7) Hydroxyphenyl with alkyl/aryl groups 447.6 UV absorption (280–400 nm); bulky substituents enhance photostability
2-(Tetrahydrofuran-2-yl)-2H-1,2,3-benzotriazole Tetrahydrofuran (N2 position) Not reported Exhibits thermal isomerization between N1 and N2 isomers
2-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-benzotriazole Phenyl-oxazole methyl (N2 position) Not reported Coplanar phenyl and oxazole rings; influences crystallinity

Key Observations :

  • Substituent Electronic Effects : Hydroxyphenyl derivatives (e.g., CAS 70321-86-7) exhibit strong UV absorption due to conjugation between the hydroxyl group and benzotriazole core, whereas the phenylsulfanyl group in the target compound may offer redox activity via sulfur’s lone pairs .
  • Steric Effects : Bulky substituents like bis(1-methyl-1-phenylethyl) in CAS 70321-86-7 improve photostability by reducing molecular mobility, whereas the phenylsulfanyl group provides moderate steric hindrance .

Isomerization Dynamics

Thermal isomerization between N1 and N2 isomers is a critical property for benzotriazoles. For example, 2-(tetrahydrofuran-2-yl)-2H-1,2,3-benzotriazole undergoes clean conversion to its N1 isomer at 50°C, suggesting that reaction conditions and storage significantly affect isomer ratios . While direct evidence for isomerization of this compound is lacking, analogous behavior is plausible due to structural similarity. This contrasts with hydroxyphenyl derivatives (e.g., CAS 70321-86-7), where steric bulk may suppress isomerization.

Crystallographic and Solid-State Properties

Crystal structures of benzotriazole derivatives reveal substituent-dependent packing patterns. For instance, 2-[(2-phenyl-1,3-oxazol-4-yl)methyl]-benzotriazole exhibits coplanar phenyl and oxazole rings, promoting π-π stacking and crystalline stability .

Application-Specific Performance

  • UV Stabilizers : Hydroxyphenyl derivatives (e.g., 2-(2'-hydroxy-5'-methylphenyl)benzotriazole) dominate this sector due to broad UV absorption and resistance to photodegradation . The phenylsulfanyl derivative’s sulfur moiety may offer complementary antioxidant properties but lower UV absorption efficiency.
  • Corrosion Inhibition : Benzotriazoles with electron-donating groups (e.g., methyl, phenylsulfanyl) are effective metal chelators. The sulfur atom in the target compound could enhance adsorption on metal surfaces compared to oxygen-containing analogs .

Biological Activity

The compound 2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole belongs to the benzotriazole family, which is known for its diverse biological activities and applications in various fields such as pharmacology and medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, enzyme inhibition potential, and overall therapeutic implications.

Chemical Structure and Properties

The compound features a benzotriazole ring with a phenylsulfanyl group attached to a methyl group. This unique structure enhances its reactivity and potential biological activity. The general structure can be represented as follows:

C9H8N4S\text{C}_9\text{H}_8\text{N}_4\text{S}

Antimicrobial Properties

Benzotriazole derivatives, including this compound, have demonstrated significant antimicrobial activity against various bacterial and fungal strains. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli12.5 - 25
Staphylococcus aureus12.5 - 50
Candida albicans1.6 - 25
Aspergillus niger12.5 - 25

Research conducted by Sparatore et al. highlighted the antibacterial efficacy of benzotriazole derivatives against various strains, establishing their potential as effective antimicrobial agents .

Enzyme Inhibition

The compound has been explored for its ability to inhibit key enzymes involved in various biochemical pathways. Notably, it has shown promise in inhibiting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain modulation and inflammation . The dual inhibition of these enzymes could lead to significant therapeutic benefits in pain management without the side effects associated with traditional pharmacological interventions.

Study on Antimicrobial Activity

A study published in the Indian Journal of Pharmacy and Pharmacology investigated the antimicrobial properties of several benzotriazole derivatives, including this compound. The research revealed that this compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values indicating effective inhibition of bacterial growth .

In Vitro Evaluation Against Trypanosoma cruzi

Further investigations into the antiparasitic activity of benzotriazole derivatives revealed that they possess significant inhibitory effects against Trypanosoma cruzi, the causative agent of Chagas disease. A derivative was tested at varying concentrations, showing a dose-dependent reduction in parasite viability after 72 hours of incubation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzotriazole derivatives. Modifications to the benzotriazole core or substituents can significantly influence their antimicrobial potency and enzyme inhibition capabilities. For example:

Modification Effect on Activity
Introduction of halogen groupsIncreased antimicrobial potency
Addition of hydrophobic groupsEnhanced solubility and bioavailability
Alterations at nitrogen positionsVariability in enzyme inhibition profiles

Q & A

Q. How can reaction mechanisms (e.g., Ullmann coupling) be validated experimentally?

  • Methodology : Isotopic labeling (e.g., 13C at the benzotriazole C2 position) tracks bond formation via NMR. Kinetic studies under varying temperatures and catalyst loads (e.g., CuI) confirm a radical-based pathway for aryl-N coupling .

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